6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule, their bonds, and the overall shape of the molecule.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s melting point, boiling point, solubility, color, odor, and other physical and chemical properties.Scientific Research Applications
Synthesis and Structural Analysis
The compound 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine is involved in the synthesis of complex chemical structures. A related compound was synthesized through a multi-step process including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution. Its structure was thoroughly analyzed using various spectroscopic techniques and single crystal X-ray diffraction, indicating its significance in chemical structural studies (Wydra et al., 2021).
Bioactivity and Chemical Properties
Research involving related pyrazole derivatives has shown that these compounds exhibit interesting bioactive properties. For instance, studies on the antitumor, antifungal, and antibacterial activities of pyrazole derivatives have been conducted, identifying pharmacophore sites and suggesting the potential medical and pharmaceutical applications of these compounds (Titi et al., 2020). Additionally, the compound's structural characteristics, such as planarity and molecular conformation, were studied, hinting at its relevance in the design of molecules with specific interaction capabilities (Zia-ur-Rehman et al., 2009).
Enzyme Inhibition
A series of novel pyrazolylpyridazine amines, which are structurally similar to the compound , were synthesized and showed moderate in vitro inhibition of yeast α-glucosidase. This finding underscores the potential use of such compounds in biological and medicinal chemistry, especially for designing enzyme inhibitors (Chaudhry et al., 2017).
Domino Reactions and Catalysts
In the realm of organic synthesis, related compounds have been used in domino reactions, a technique where multiple bond-forming transformations occur under a single reaction condition. This particular compound was part of a study that produced a series of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, showcasing its utility in complex organic synthesis processes (Gunasekaran et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other potential hazards.
Future Directions
This would involve speculating on potential future research directions, such as new synthesis methods, applications, or areas of study.
Please consult a professional chemist or a trusted source for accurate information. It’s also important to handle all chemicals with appropriate safety precautions.
properties
IUPAC Name |
6-chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPWQPACKMUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743556 | |
Record name | 6-Chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine | |
CAS RN |
1079275-41-4 | |
Record name | 6-Chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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